molecular formula C26H29N3O6S B13209297 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13209297
M. Wt: 511.6 g/mol
InChI Key: RATHPSBOJRIUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features multiple functional groups, including benzyloxycarbonyl, tert-butoxycarbonyl, imidazolylmethyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine core, followed by the introduction of the benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. The imidazolylmethyl and thiophenyl groups are then introduced through subsequent reactions. Each step requires specific reagents, catalysts, and conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be carefully considered to ensure environmental and economic sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be reduced to their corresponding alcohols.

    Substitution: The imidazolylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group may yield thiophene sulfoxide or thiophene sulfone, while reduction of the protecting groups may yield the corresponding alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid: Lacks the imidazolylmethyl group.

    1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]pyrrolidine-3-carboxylic acid: Lacks the thiophenyl group.

    1-[(Benzyloxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid: Lacks the tert-butoxycarbonyl group.

Uniqueness

The unique combination of functional groups in 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

Molecular Formula

C26H29N3O6S

Molecular Weight

511.6 g/mol

IUPAC Name

5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H29N3O6S/c1-25(2,3)35-23(32)26(16-28-12-11-27-17-28)14-19(22(30)31)21(20-10-7-13-36-20)29(26)24(33)34-15-18-8-5-4-6-9-18/h4-13,17,19,21H,14-16H2,1-3H3,(H,30,31)

InChI Key

RATHPSBOJRIUPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)CN4C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.